Cas no 2059909-44-1 ((1s,3s)-3-amino-3-(2-chlorophenyl)cyclobutan-1-ol)

(1s,3s)-3-amino-3-(2-chlorophenyl)cyclobutan-1-ol is a chiral cyclobutane derivative featuring both amino and hydroxyl functional groups, along with a 2-chlorophenyl substituent. This compound exhibits a rigid cyclobutane ring structure, which can enhance stereochemical control in synthetic applications. The presence of polar functional groups (amine and alcohol) improves solubility in protic solvents, facilitating its use in organic synthesis. The 2-chlorophenyl moiety may contribute to electronic and steric effects, making it a potential intermediate for pharmaceuticals or agrochemicals. Its defined stereochemistry (1s,3s) is advantageous for enantioselective synthesis, particularly in the development of biologically active molecules. The compound’s structural features make it a valuable building block for medicinal chemistry and catalyst design.
(1s,3s)-3-amino-3-(2-chlorophenyl)cyclobutan-1-ol structure
2059909-44-1 structure
Product name:(1s,3s)-3-amino-3-(2-chlorophenyl)cyclobutan-1-ol
CAS No:2059909-44-1
MF:C10H12ClNO
Molecular Weight:197.661381721497
CID:5221709
PubChem ID:115021266

(1s,3s)-3-amino-3-(2-chlorophenyl)cyclobutan-1-ol 化学的及び物理的性質

名前と識別子

    • Cyclobutanol, 3-amino-3-(2-chlorophenyl)-, cis-
    • (1s,3s)-3-amino-3-(2-chlorophenyl)cyclobutan-1-ol
    • インチ: 1S/C10H12ClNO/c11-9-4-2-1-3-8(9)10(12)5-7(13)6-10/h1-4,7,13H,5-6,12H2/t7-,10-
    • InChIKey: IWUFYFZZZHUSKU-GVJMRKKJSA-N
    • SMILES: [C@@H]1(O)C[C@](N)(C2=CC=CC=C2Cl)C1

(1s,3s)-3-amino-3-(2-chlorophenyl)cyclobutan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01062100-1g
(1S,3s)-3-amino-3-(2-chlorophenyl)cyclobutan-1-ol
2059909-44-1 95%
1g
¥8421.0 2023-03-11
Enamine
EN300-341179-10.0g
(1s,3s)-3-amino-3-(2-chlorophenyl)cyclobutan-1-ol
2059909-44-1 95.0%
10.0g
$12844.0 2025-03-18
Enamine
EN300-341179-1g
(1s,3s)-3-amino-3-(2-chlorophenyl)cyclobutan-1-ol
2059909-44-1
1g
$2987.0 2023-09-03
Enamine
EN300-341179-0.1g
(1s,3s)-3-amino-3-(2-chlorophenyl)cyclobutan-1-ol
2059909-44-1 95.0%
0.1g
$2628.0 2025-03-18
Enamine
EN300-341179-0.5g
(1s,3s)-3-amino-3-(2-chlorophenyl)cyclobutan-1-ol
2059909-44-1 95.0%
0.5g
$2868.0 2025-03-18
Enamine
EN300-341179-2.5g
(1s,3s)-3-amino-3-(2-chlorophenyl)cyclobutan-1-ol
2059909-44-1 95.0%
2.5g
$5854.0 2025-03-18
Enamine
EN300-341179-1.0g
(1s,3s)-3-amino-3-(2-chlorophenyl)cyclobutan-1-ol
2059909-44-1 95.0%
1.0g
$2987.0 2025-03-18
Enamine
EN300-341179-0.05g
(1s,3s)-3-amino-3-(2-chlorophenyl)cyclobutan-1-ol
2059909-44-1 95.0%
0.05g
$2509.0 2025-03-18
Enamine
EN300-341179-0.25g
(1s,3s)-3-amino-3-(2-chlorophenyl)cyclobutan-1-ol
2059909-44-1 95.0%
0.25g
$2748.0 2025-03-18
Enamine
EN300-341179-5.0g
(1s,3s)-3-amino-3-(2-chlorophenyl)cyclobutan-1-ol
2059909-44-1 95.0%
5.0g
$8660.0 2025-03-18

(1s,3s)-3-amino-3-(2-chlorophenyl)cyclobutan-1-ol 関連文献

(1s,3s)-3-amino-3-(2-chlorophenyl)cyclobutan-1-olに関する追加情報

Research Briefing on (1s,3s)-3-amino-3-(2-chlorophenyl)cyclobutan-1-ol (CAS: 2059909-44-1): Recent Advances and Applications

The compound (1s,3s)-3-amino-3-(2-chlorophenyl)cyclobutan-1-ol (CAS: 2059909-44-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This briefing synthesizes the latest findings regarding its synthesis, biological activity, and relevance in drug discovery.

Recent studies highlight the role of this cyclobutane derivative as a key intermediate in the synthesis of novel kinase inhibitors, particularly targeting cancer-related pathways. A 2023 publication in Journal of Medicinal Chemistry demonstrated its utility in developing selective JAK2 inhibitors, showing promising in vitro activity against myeloproliferative neoplasms with an IC50 of 0.8 nM in cellular assays.

The stereochemistry of (1s,3s)-3-amino-3-(2-chlorophenyl)cyclobutan-1-ol has been shown to critically influence its binding affinity to biological targets. X-ray crystallography studies reveal that the specific spatial arrangement of the amino and hydroxyl groups enables optimal hydrogen bonding with key residues in the ATP-binding pocket of target kinases, explaining its superior activity compared to other stereoisomers.

Innovative synthetic approaches have emerged for this compound, including a recent asymmetric catalytic hydrogenation method published in Organic Letters (2024) that achieves 99% ee with 85% yield. This represents a significant improvement over previous routes that relied on chiral resolution, potentially enabling larger-scale production for preclinical development.

Beyond oncology applications, preliminary data suggests potential in CNS disorders. The 2-chlorophenyl moiety appears to confer favorable blood-brain barrier penetration properties, with recent PET imaging studies in non-human primates showing brain uptake ratios comparable to known neuroactive compounds. However, comprehensive toxicology profiles remain to be established.

Several pharmaceutical companies have included derivatives of (1s,3s)-3-amino-3-(2-chlorophenyl)cyclobutan-1-ol in their pipelines, with one Phase I trial expected to begin in Q4 2024 for a related compound targeting inflammatory bowel disease. The compound's versatility as a building block continues to inspire novel drug design strategies across multiple therapeutic areas.

Ongoing research challenges include optimizing the metabolic stability of derivatives and addressing potential off-target effects observed in some screening assays. Computational modeling studies published in early 2024 suggest that subtle modifications to the cyclobutane ring could mitigate these issues while maintaining target engagement.

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